Product packaging for Desmethyl Erlotinib Acetate(Cat. No.:CAS No. 183320-15-2)

Desmethyl Erlotinib Acetate

Cat. No.: B021690
CAS No.: 183320-15-2
M. Wt: 421.4 g/mol
InChI Key: XSMVZQAPXNUGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desmethyl Erlotinib Acetate (CAS 183320-15-2) is a defined derivative of the epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), Erlotinib. It serves as a critical reference standard in analytical research for the quantification and study of Erlotinib's metabolic profile. In vivo, Erlotinib is metabolized primarily in the liver by cytochrome P450 enzymes, with O-Desmethyl Erlotinib (OSI-420) identified as a major active metabolite. During long-term therapy, the plasma concentration of O-Desmethyl Erlotinib can reach approximately 10% of the parent drug. This compound is therefore an essential compound for use in HPLC and LC-MS/MS methods developed for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies of Erlotinib, helping to understand inter-individual variation in drug response . As a well-characterized impurity and metabolite, this compound is invaluable for researchers developing and validating analytical methods to ensure specificity and accuracy when measuring Erlotinib and its metabolites in biological samples. Its use supports ongoing investigations into the relationship between drug exposure, efficacy, and adverse effects like skin rash and diarrhea . Application Notes: • Useful as an analytical standard for HPLC and LC-MS/MS. • For research on Erlotinib metabolism and pharmacokinetics. • A key material in the development of enzyme-linked immunosorbent assays (ELISAs) for Erlotinib quantification. Please Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N3O5 B021690 Desmethyl Erlotinib Acetate CAS No. 183320-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVZQAPXNUGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581467
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-15-2
Record name Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183320-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Pathways and Biotransformation of Desmethyl Erlotinib and Desmethyl Erlotinib Acetate

Enzymatic Pathways Leading to Desmethyl Erlotinib (B232) (OSI-420) Formation

The formation of Desmethyl Erlotinib, also known as OSI-420, is a critical step in the metabolism of erlotinib. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

The following table summarizes the key cytochrome P450 isoforms involved in the formation of Desmethyl Erlotinib (OSI-420).

CYP IsoformRole in Erlotinib Metabolism to OSI-420Primary Location(s)
CYP3A4 Major contributor to hepatic and intestinal metabolism. pharmgkb.orgdovepress.comLiver, Intestine pharmgkb.orgdovepress.com
CYP3A5 Contributes to hepatic metabolism. aacrjournals.orgLiver aacrjournals.org
CYP1A1 Involved in hepatic and extrahepatic metabolism. pharmgkb.orgaacrjournals.orgLiver, Lungs pharmgkb.orgaacrjournals.org
CYP1A2 Lesser contributor to hepatic metabolism. aacrjournals.orgdovepress.comLiver aacrjournals.orgdovepress.com
CYP2D6 Lesser contributor to metabolism. aacrjournals.orgLiver aacrjournals.org

While the liver is the primary site of erlotinib metabolism, extrahepatic sites also contribute to the formation of Desmethyl Erlotinib. pharmgkb.org CYP3A4 in the intestine plays a role in the first-pass metabolism of orally administered erlotinib. pharmgkb.orgdovepress.com Furthermore, CYP1A1 is expressed in the lungs and can metabolize erlotinib at this site. pharmgkb.orgdovepress.com Notably, CYP1B1, which is found in tumor tissue, also contributes to the extrahepatic metabolism of erlotinib. pharmgkb.orgdovepress.com

Secondary Biotransformation Pathways of Desmethyl Erlotinib (OSI-420)

Once formed, Desmethyl Erlotinib (OSI-420) undergoes further metabolic transformations, leading to a variety of secondary metabolites.

A notable secondary metabolic pathway for Desmethyl Erlotinib is acetylation, which results in the formation of Desmethyl Erlotinib Acetate (B1210297) (DAERLOT). researchgate.net This metabolite has been identified in human urine. researchgate.netresearchgate.net The enzyme responsible for this acetylation reaction is N-acetyltransferase.

Erlotinib has two major O-desmethyl isomeric metabolites: OSI-420 and OSI-413. uu.nlmdpi.com These isomers are formed by the O-demethylation of either of the two side chains of the erlotinib molecule. mdpi.com While both are active metabolites, they can be difficult to distinguish using conventional analytical methods without specific reference materials. researchgate.netuu.nl Both OSI-420 and OSI-413 can be further metabolized, though their complete elimination pathways are still under investigation. mdpi.com It is speculated that various enzymes may act as inhibitors or inducers for the metabolism of both OSI-420 and OSI-413. mdpi.com

Pharmacodynamic and Biological Activity Profile

In Vitro Receptor Tyrosine Kinase Inhibition by Desmethyl Erlotinib (B232) (OSI-420)

At a molecular level, Desmethyl Erlotinib (OSI-420) is a powerful inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an enzyme that plays a key role in cancer cell growth and proliferation. medchemexpress.commedchemexpress.com

Comparative Potency (IC50 values) with Erlotinib on Epidermal Growth Factor Receptor Tyrosine Kinase

Research has demonstrated that Desmethyl Erlotinib (OSI-420) and its parent drug, Erlotinib, are equipotent in their ability to inhibit EGFR tyrosine kinase. selleckchem.com The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, reveals their comparable strength. For Erlotinib, the IC50 for inhibiting EGFR is 2 nM. selleckchem.com Studies confirm that OSI-420 shares this high potency, making it a significant contributor to the therapeutic effects seen with Erlotinib treatment. selleckchem.com In intact tumor cells, the IC50 for inhibiting EGFR activation for both compounds is approximately 20 nM. selleckchem.comabmole.com

Comparative Potency of Erlotinib and Desmethyl Erlotinib (OSI-420)

Compound Target IC50 (Purified Enzyme) IC50 (Intact Cells)
Erlotinib EGFR Tyrosine Kinase 2 nM 20 nM

Mechanisms of Inhibition of EGFR Activation and Autophosphorylation

Desmethyl Erlotinib (OSI-420) functions by reversibly binding to the adenosine (B11128) triphosphate (ATP) binding site within the tyrosine kinase domain of the EGFR. researchgate.netmdpi.com This action prevents EGFR from phosphorylating itself (autophosphorylation), which is a critical step in activating the downstream signaling pathways that lead to cell proliferation and survival. drugs.comnih.gov By blocking this initial activation step, OSI-420 effectively halts the signaling cascade that drives the growth of many cancers. nih.gov Specifically, Erlotinib has been shown to inhibit phosphorylation at key sites like Y1068 (an autophosphorylation site) and Y845 (a Src-dependent phosphorylation site). selleckchem.com

Cellular Biological Effects

The molecular inhibition of EGFR by Desmethyl Erlotinib (OSI-420) translates into significant anti-cancer effects at the cellular level, including the halting of cell growth and the induction of programmed cell death.

Antiproliferative Activity in Various Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer, Colon Cancer, Breast Cancer)

The antiproliferative effects of Erlotinib and its active metabolite have been observed across a range of cancer cell lines. In non-small cell lung cancer (NSCLC) cell lines, Erlotinib's IC50 values can range from 29 nM to over 20 µM, depending on the specific cell line. selleckchem.com It also potently inhibits EGFR activation in DiFi human colon cancer cells and MDA-MB-468 human breast cancer cells. selleckchem.com Given the equipotency of Desmethyl Erlotinib (OSI-420), it is a key mediator of this widespread antiproliferative activity. selleckchem.com

Induction of Apoptosis in Tumor Cell Models

In addition to stopping cell growth, Desmethyl Erlotinib (OSI-420) contributes to the induction of apoptosis, or programmed cell death. For instance, Erlotinib has been shown to induce apoptosis in DiFi human colon cancer cells at a concentration of 1 µM. selleckchem.com Studies on hepatocellular carcinoma cells (Huh-7 and HepG2) have also demonstrated that Erlotinib treatment leads to apoptosis and cell cycle arrest at the G1/S checkpoint. nih.gov This pro-apoptotic effect is a crucial component of its anti-tumor activity.

Contribution to Overall Therapeutic Efficacy of Erlotinib in Preclinical Models

Lack of Specific Research Data on Desmethyl Erlotinib Acetate's Modulation of MAPK and Akt Signaling Pathways

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the pharmacodynamic and biological activity profile of Desmethyl Erlotinib Acetate (B1210297), particularly in relation to its direct modulation of the MAPK and Akt downstream signaling pathways. While its parent compound, Erlotinib, and its primary active metabolite, Desmethyl Erlotinib (also known as OSI-420), are known to affect these pathways through Epidermal Growth Factor Receptor (EGFR) inhibition, specific data for the acetate form of the desmethyl metabolite is not presently available in published research.

Erlotinib is an established EGFR tyrosine kinase inhibitor. clinpgx.orgguidetopharmacology.orgnih.gov The inhibition of EGFR's kinase activity subsequently impacts intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial in cell proliferation, survival, and differentiation. nih.govnih.gov

Desmethyl Erlotinib (OSI-420) is recognized as the principal and pharmacologically active metabolite of Erlotinib. clinpgx.orgselleckchem.com Another metabolite, identified as acetyl-desmethyl-erlotinib, has been detected in urine, suggesting it is a product of secondary metabolism. uu.nl However, dedicated studies detailing the pharmacodynamic profile of this acetylated metabolite, and specifically its independent effects on the MAPK and Akt signaling pathways, have not been identified in the current body of scientific literature.

Analytical Methodologies for Quantification and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Desmethyl Erlotinib (B232) (OSI-420) and Desmethyl Erlotinib Acetate (B1210297) (DAERLOT)

Development and Validation for Quantification in Human Plasma and other Biological Fluids

LC-MS/MS methods have been extensively developed and validated for the simultaneous quantification of erlotinib and its metabolites, including OSI-420, in human plasma. diva-portal.orgdiva-portal.org These methods are vital for therapeutic drug monitoring and pharmacokinetic studies. A common approach involves protein precipitation to extract the analytes from the plasma, followed by separation on a C18 column and detection by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. diva-portal.orgdiva-portal.org The total run time for such analyses can be as short as seven minutes. diva-portal.orgdiva-portal.org

Validation of these methods is performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). diva-portal.org The validation process ensures the reliability of the method for its intended purpose. For instance, one validated method demonstrated quantification ranges of 0.5-500 ng/mL for OSI-420 in human plasma. diva-portal.orgdiva-portal.org

Table 1: LC-MS/MS Method Parameters for Quantification in Human Plasma

ParameterDescriptionReference
InstrumentationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) diva-portal.orgdiva-portal.org
Sample PreparationProtein precipitation with methanol diva-portal.orgdiva-portal.orgnih.gov
Chromatographic ColumnBEH XBridge C18 (100 x 2.1 mm, 1.7 µm) diva-portal.orgdiva-portal.org
Mobile PhaseGradient elution with acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate diva-portal.orgdiva-portal.org
DetectionTriple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode diva-portal.orgdiva-portal.org
Internal StandardDeuterated erlotinib, OSI-597 diva-portal.orgdiva-portal.org

Application for Determination in Urine Samples

While plasma is a common matrix, methods for detecting erlotinib and its metabolites in urine have also been developed. Capillary Electrophoresis has been described as a method for the determination of erlotinib and its metabolites, including Desmethyl Erlotinib Acetate (DAERLOT), in human urine. researchgate.netresearchgate.net Additionally, LC-MS/MS methods designed for screening a wide range of substances in urine can be adapted for these specific analytes. nih.govnih.gov These methods often involve a simple dilution of the urine sample with an internal standard solution before injection into the LC-MS/MS system. nih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection of low concentrations of drug metabolites in urine. nih.gov

Methods for Quantification in Tissue Samples (e.g., Lung Tumor Tissue)

To understand the distribution and concentration of erlotinib and its active metabolite O-desmethyl erlotinib at the site of action, sensitive and accurate LC-MS/MS methods for their determination in lung tumor tissue have been developed. uva.nlnih.gov One such method was validated over a linear range of 5.0 to 500 ng/mL for lung tumor tissue homogenate, which corresponds to 50-5000 ng/g for lung tumor tissue. uva.nlnih.gov In these methods, plasma calibration curves are often used to quantify the analytes in the lung tumor tissue homogenate. uva.nlnih.gov This application is crucial for translational research, providing insights into the drug levels within the tumor itself. uva.nl

Rigorous Method Validation Parameters

The validation of analytical methods is a critical step to ensure the accuracy and reliability of the data. For the quantification of Desmethyl Erlotinib and its related compounds, validation is performed according to stringent guidelines and includes the assessment of several key parameters. diva-portal.orgmdpi.com

Specificity: This is assessed by analyzing blank samples of the biological matrix (e.g., plasma from different sources) to ensure that there are no interfering peaks at the retention times of the analytes and internal standards. nih.govmdpi.com

Linearity: The linearity of the method is determined by analyzing calibration standards at multiple concentration levels. diva-portal.orgmdpi.com A linear relationship between the concentration and the instrument response is established, typically with a correlation coefficient (r²) greater than 0.99. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. diva-portal.orgdiva-portal.org These are evaluated by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). diva-portal.orgdiva-portal.org For OSI-420, precision and accuracy were reported to be less than 14%, except at the lower limit of quantification (LLOQ) where it was 17%. diva-portal.orgdiva-portal.org

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. diva-portal.orgmdpi.com For OSI-420, an LLOQ of 0.5 ng/mL in human plasma has been reported. diva-portal.orgdiva-portal.org

Extraction Recovery: This parameter measures the efficiency of the extraction process. For OSI-420, an extraction recovery of over 99% from human plasma has been achieved using protein precipitation. diva-portal.orgdiva-portal.org

Table 2: Validation Parameters for LC-MS/MS Quantification of OSI-420

Validation ParameterFinding for OSI-420Reference
Linearity Range0.5-500 ng/mL in human plasma diva-portal.orgdiva-portal.org
Precision (Intra- and Inter-day)<14% (17% at LLOQ) diva-portal.orgdiva-portal.org
Accuracy (Intra- and Inter-day)<14% (17% at LLOQ) diva-portal.orgdiva-portal.org
Lower Limit of Quantification (LLOQ)0.5 ng/mL diva-portal.orgdiva-portal.org
Extraction Recovery>99% diva-portal.orgdiva-portal.org

Utilization of Deuterated Internal Standards

The use of stable isotope-labeled internal standards, particularly deuterated analogs, is a cornerstone of accurate quantification in LC-MS/MS analysis. chromforum.orglgcstandards.com For the analysis of Desmethyl Erlotinib and its derivatives, deuterated erlotinib (erlotinib-d6) is commonly used as an internal standard. diva-portal.orgnih.govnih.gov The internal standard is added to the sample at a known concentration before sample preparation. diva-portal.org Because the deuterated standard is chemically almost identical to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. chromforum.org This allows for the correction of variations in extraction recovery and matrix effects, leading to more accurate and precise quantification. chromforum.orglgcstandards.com In multi-analyte methods, a specific deuterated internal standard for each analyte is ideal for achieving the highest accuracy. lgcstandards.com

Capillary Electrophoresis for Comprehensive Metabolite Determination, including this compound

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and determination of erlotinib and its metabolites in biological matrices. nih.govresearchgate.net This method offers advantages such as high separation efficiency, short analysis time, and low consumption of samples and reagents. nih.gov

A simple and sensitive CE-UV method has been developed for the simultaneous quantification of erlotinib and its metabolites in human urine. nih.govresearchgate.net This method involves a liquid-liquid extraction sample preparation step, followed by separation using a background electrolyte composed of phosphate (B84403) buffer (pH 2.5, 65 mM) with 0.5% Tween 20. nih.govresearchgate.net The separation is achieved in a fused silica (B1680970) capillary with an applied voltage of 22 kV and a temperature of 25°C. nih.govresearchgate.net Detection of the analytes is performed at 240 nm. nih.govresearchgate.net This CE method demonstrated linearity in the range of 0.15–20 mg/L for erlotinib and its metabolites, with inter- and intraday imprecision being less than 4%. nih.govresearchgate.net The successful application of this cost-effective and accurate method in routine clinical practice highlights the utility of CE for monitoring erlotinib and its metabolites. nih.gov

For enhanced sensitivity, CE can be coupled with tandem mass spectrometry (CE-MS/MS). mdpi.com An online stacking preconcentration technique with a long capillary (120 cm) has been utilized to determine tyrosine kinase inhibitors, including erlotinib, at physiologically relevant concentrations. mdpi.com This method achieved low limits of detection (LODs) in the range of 3.9–23.0 nmol·L−1. mdpi.com The optimization of both CE and MS parameters, such as using 50 mM formic acid at pH 2.5 as the background electrolyte and an injection time of 120 s, was critical for achieving these results. mdpi.com

Recent advancements in CE-MS have also focused on single-cell analysis, which allows for the investigation of metabolite profiles within individual cells. nih.gov This approach provides valuable insights into cellular heterogeneity and drug metabolism at a microscopic level. nih.gov

Table 1: Capillary Electrophoresis Method Parameters for Erlotinib and Metabolite Analysis

Parameter Value/Description Reference
Technique Capillary Electrophoresis with UV detection (CE-UV) nih.govresearchgate.net
Sample Matrix Human Urine nih.govresearchgate.net
Sample Preparation Liquid-liquid extraction nih.govresearchgate.net
Capillary Fused silica, 75 μm i.d., 37 cm total length nih.govresearchgate.net
Background Electrolyte Phosphate buffer (pH 2.5, 65 mM) with 0.5% Tween 20 nih.govresearchgate.net
Applied Voltage 22 kV nih.govresearchgate.net
Temperature 25°C nih.govresearchgate.net
Detection UV at 240 nm nih.govresearchgate.net
Linear Range 0.15–20 mg/L nih.govresearchgate.net
Imprecision < 4% (Inter- and Intraday) nih.govresearchgate.net
Technique Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) with online stacking mdpi.com
Analytes Tyrosine Kinase Inhibitors (including Erlotinib) mdpi.com
Capillary Length 120 cm mdpi.com
Background Electrolyte 50 mM Formic Acid (pH 2.5) mdpi.com

| LOD | 3.9–23.0 nmol·L−1 | mdpi.com |

High-Performance Liquid Chromatography (HPLC) based Analytical Approaches

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of erlotinib and its metabolites, including this compound, due to its high resolution, sensitivity, and robustness. sci-hub.seresearchgate.net It is frequently coupled with various detectors, most notably tandem mass spectrometry (LC-MS/MS), for highly specific and sensitive quantification in complex biological matrices. sci-hub.serjptonline.orgdiva-portal.org

Several validated LC-MS/MS methods have been developed for the simultaneous determination of erlotinib and its metabolites in human plasma. diva-portal.orgplos.org These methods are essential for therapeutic drug monitoring and pharmacokinetic studies. diva-portal.org A common approach involves protein precipitation for sample extraction, followed by separation on a C18 reversed-phase column. diva-portal.org Gradient elution with a mobile phase consisting of acetonitrile and an ammonium acetate buffer is often employed. diva-portal.orgsemanticscholar.org

One such method quantified erlotinib, OSI-420 (desmethyl erlotinib), and didesmethyl erlotinib in human plasma. diva-portal.org The quantification ranges were 25-5,000 ng/mL for erlotinib, 0.5-500 ng/mL for OSI-420, and 0.15-10 ng/mL for didesmethyl erlotinib, with precision and accuracy being less than 14% (except for OSI-420 at the lower limit of quantification). diva-portal.org The extraction recovery for all analytes was high, exceeding 89%. diva-portal.org

In-depth metabolic profiling studies have utilized LC-MS/MS to identify numerous phase I metabolites of erlotinib in human liver microsomes. rjptonline.orgresearchgate.net These studies have led to the detection of up to 19 different metabolites, some of which were newly identified. rjptonline.orgresearchgate.net The structural elucidation of these metabolites relies on the comparative analysis of their fragmentation patterns (product ion spectra), accurate masses, and chromatographic retention times against the parent drug. rjptonline.org

HPLC with UV or photodiode array (PDA) detection is also used, particularly for in vitro studies and for the analysis of pharmaceutical formulations. sci-hub.senih.gov A rapid HPLC-PDA method with a 2.5-minute runtime was developed for quantifying erlotinib in liver microsomes and cancer cells. nih.gov

Table 2: HPLC-Based Method Parameters for Erlotinib and Metabolite Analysis

Parameter Method 1 Method 2 Reference
Technique LC-MS/MS LC-MS/MS diva-portal.orgplos.org
Sample Matrix Human Plasma Rat Plasma diva-portal.orgplos.org
Sample Preparation Protein Precipitation Liquid-liquid extraction diva-portal.orgplos.org
Column BEH XBridge C18 (100 x 2.1 mm, 1.7 µm) C18 (100 mm x 4.6 mm, 5 µm) diva-portal.orgplos.org
Mobile Phase Acetonitrile and 5 mM Ammonium Acetate 2 mM Ammonium Acetate: Methanol (20:80, v/v) diva-portal.orgplos.org
Detection Triple Quadrupole Mass Spectrometer (MRM mode) Tandem Mass Spectrometry (Positive Mode) diva-portal.orgplos.org
Analytes Quantified Erlotinib, OSI-420, Didesmethyl erlotinib Erlotinib, Desmethyl erlotinib (OSI-420) diva-portal.orgplos.org
Linear Range (Erlotinib) 25-5,000 ng/mL 10.4–2510.8 ng/mL diva-portal.orgplos.org

| Linear Range (OSI-420) | 0.5-500 ng/mL | 2.3–562.5 ng/mL | diva-portal.orgplos.org |

Immunochemical Assays (e.g., ELISA) and their Specificity Considerations for Metabolites

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive alternative for the quantification of drugs like erlotinib in biological samples. nih.govnih.gov A competitive ELISA has been developed for the quantitative determination of erlotinib in human serum. nih.govnih.gov

This assay is based on the principle of direct competition between erlotinib in the sample and an enzyme-labeled erlotinib conjugate for binding to a limited amount of anti-erlotinib antibody coated on a microtiter plate. nih.gov The development of a specific antibody is a critical step. In one study, an anti-erlotinib antibody was generated by immunizing mice with an antigen where a part of the erlotinib structure was conjugated to bovine serum albumin (BSA). nih.gov

A key consideration for such assays is the specificity of the antibody and its cross-reactivity with metabolites. The developed ELISA for erlotinib demonstrated high specificity for the parent drug, with very slight cross-reactivity (6.7%) observed with the major metabolite, O-desmethyl erlotinib (OSI-420). nih.govnih.gov This low cross-reactivity is important for accurately measuring the concentration of the parent drug, especially since the plasma concentration of O-desmethyl erlotinib is about 10% of that of erlotinib during long-term therapy. nih.gov

The validated ELISA was able to reproducibly measure erlotinib concentrations as low as 40 ng/mL in human serum, with a working range of 40–5000 ng/mL. nih.gov The intra- and inter-assay coefficients of variation were within acceptable limits (1.9%–9.2% and 2.3%–7.3%, respectively). nih.gov This demonstrates that a well-developed ELISA can be a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of erlotinib, offering a simpler and faster alternative to chromatographic methods. nih.gov

Table 3: Characteristics of a Competitive ELISA for Erlotinib Quantification

Parameter Description Reference
Assay Type Competitive Enzyme-Linked Immunosorbent Assay (ELISA) nih.govnih.gov
Sample Matrix Human Serum nih.govnih.gov
Sample Volume 50 µL nih.gov
Principle Direct competition between free erlotinib and an enzyme-labeled erlotinib for a limited number of antibody binding sites. nih.gov
Detection Limit 40 ng/mL nih.gov
Working Range 40–5000 ng/mL nih.gov
Cross-reactivity (O-desmethyl erlotinib) 6.7% nih.govnih.gov
Intra-assay Precision (CV%) 1.9%–9.2% nih.gov

| Inter-assay Precision (CV%) | 2.3%–7.3% | nih.gov |

Advanced Techniques for Metabolite Identification and Characterization

The comprehensive identification and structural characterization of erlotinib metabolites, including this compound, often require the use of advanced analytical techniques that go beyond simple quantification. These methods provide detailed structural information crucial for understanding biotransformation pathways.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary tool for metabolite identification. rjptonline.orgdiva-portal.org High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, coupled with liquid chromatography, allows for the determination of accurate masses of metabolites. rjptonline.org This information is used to propose elemental compositions. The fragmentation patterns (MS/MS spectra) of the metabolites are then compared with that of the parent drug to pinpoint the site of metabolic modification. rjptonline.orgdoi.org For instance, the identification of O-demethylation is confirmed by a characteristic mass shift from the parent molecule. doi.orgnih.gov In some studies, authentic synthetic standards of metabolites are used to confirm their identity by comparing chromatographic retention times and mass spectra. doi.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of a drug and its metabolites within tissue sections. nih.gov MALDI-MS has been used to analyze erlotinib and its O-demethylated metabolites in rat liver, spleen, and muscle tissues. nih.gov This technique confirmed the presence of the parent drug and its metabolites in these tissues and even allowed for semi-quantitative analysis by comparing ion intensities. nih.gov MS/MS imaging can further enhance specificity by mapping the distribution of specific fragment ions characteristic of the drug or its metabolites. nih.gov

Raman Microscopy is another advanced technique that has been applied to study drug metabolism at a subcellular level. researchgate.net For drugs like erlotinib that contain a unique vibrational tag (the alkyne group), stimulated Raman scattering (SRS) microscopy can be used to visualize its distribution within cells. researchgate.net Furthermore, by analyzing the full Raman spectrum in the fingerprint region, it is possible to distinguish between the parent drug and its metabolites. researchgate.net In one study, the Raman spectrum of metabolized erlotinib within colon cancer cells was found to be nearly identical to that of a synthetic desmethyl-erlotinib standard, confirming the intracellular metabolism of erlotinib. researchgate.net

These advanced techniques provide a deeper understanding of the metabolic fate of erlotinib, complementing the quantitative data obtained from more routine analytical methods.

Table 4: Advanced Techniques for Erlotinib Metabolite Characterization

Technique Application Key Findings/Capabilities Reference
LC-MS/MS (HRMS) Identification and structural elucidation of metabolites in biological matrices. Determination of accurate mass and elemental composition. Comparison of fragmentation patterns with the parent drug to identify metabolic modifications. Confirmed the structure of numerous phase I metabolites. rjptonline.orgdoi.org
MALDI-MS Imaging Visualization of the spatial distribution of erlotinib and its metabolites in tissue sections. Confirmed the presence of erlotinib and its O-demethylated metabolites in rat liver, spleen, and muscle. Allowed for semi-quantitative comparison of drug levels between tissues. nih.gov

| Raman Microscopy (SRS) | Subcellular imaging and identification of drug metabolism. | Visualized the distribution of erlotinib in cancer cells using its intrinsic alkyne tag. Identified desmethyl-erlotinib as a metabolite present within the cells by comparing fingerprint Raman spectra. | researchgate.net |

Clinical and Translational Research Applications

Role in Therapeutic Drug Monitoring (TDM) of Erlotinib (B232) and its Metabolites

Therapeutic drug monitoring (TDM) is a strategy to optimize drug efficacy and minimize toxicity by maintaining drug and metabolite concentrations within a target therapeutic range. researchgate.net Erlotinib's significant pharmacokinetic variability, influenced by factors like drug-drug interactions, food intake, and liver function, makes TDM a potentially valuable tool in its clinical use. nih.govd-nb.info Desmethyl erlotinib, also known as OSI-420, is the main active metabolite of erlotinib and its plasma concentrations are a crucial component of TDM. pharmgkb.orgplos.org

The monitoring of both erlotinib and desmethyl erlotinib provides a more complete picture of the patient's exposure to active drug moieties. nih.gov This is particularly important because desmethyl erlotinib exhibits EGFR inhibition potency comparable to the parent drug. Studies have shown that the combined plasma concentrations of erlotinib and desmethyl erlotinib can correlate with clinical outcomes. TDM, by accounting for the levels of desmethyl erlotinib, can help in making informed decisions about dose adjustments, especially in patients experiencing toxicity or a lack of response. researchgate.netnih.gov For instance, in a case study, TDM-guided dose reduction helped manage severe rash while maintaining effective plasma concentrations and clinical response. researchgate.net

Biomarker Potential and Predictive Utility

Desmethyl erlotinib acetate (B1210297) has emerged as a promising biomarker for predicting the efficacy and toxicity of erlotinib treatment. Its concentration in the blood, both as an absolute value and in relation to the parent drug, offers insights into individual patient metabolism and can be correlated with clinical outcomes.

Correlation with Treatment-Related Toxicities (e.g., Skin Rash Severity)

A well-documented correlation exists between the metabolic ratio of erlotinib to desmethyl erlotinib and the severity of treatment-related skin rash. nih.govuni-muenchen.defrontiersin.org Patients with a higher metabolic ratio, indicating a slower metabolism of erlotinib, tend to experience more severe skin rashes. This skin toxicity, while a negative side effect, has been paradoxically associated with a better response to treatment. frontiersin.orgnih.govnih.gov The severity of the rash can serve as a surrogate marker for drug efficacy, and by extension, the metabolic activity reflected by the erlotinib/desmethyl erlotinib ratio. nih.gov This relationship underscores the importance of monitoring this metabolic ratio as a predictive tool for both toxicity and therapeutic benefit. uni-muenchen.de

Implications for Patient Stratification and Personalized Medicine Strategies

The study of desmethyl erlotinib has significant implications for patient stratification and the development of personalized medicine strategies for erlotinib treatment. By understanding an individual's metabolic profile through the erlotinib/desmethyl erlotinib ratio, clinicians can potentially stratify patients into different treatment groups. neupsykey.comspringermedizin.de For example, patients with a metabolic profile that predicts a higher likelihood of severe toxicity could be managed with prophylactic measures or initiated on a lower dose. Conversely, patients predicted to have a poor response due to rapid metabolism might be candidates for dose escalation or alternative therapies. This approach moves beyond a "one-size-fits-all" model to a more personalized treatment plan based on individual metabolic characteristics.

Contribution to Understanding Mechanisms of Drug Resistance (indirectly, via Erlotinib's metabolic fate)

While not a direct mediator of resistance, the metabolic fate of erlotinib, including its conversion to desmethyl erlotinib, can indirectly contribute to our understanding of drug resistance mechanisms. The enzymes responsible for metabolizing erlotinib, such as CYP3A4 and CYP1A1, are also involved in the metabolism of other drugs and endogenous compounds. pharmgkb.orgaacrjournals.org Alterations in the expression or activity of these enzymes can lead to changes in erlotinib exposure and potentially contribute to acquired resistance. frontiersin.orgfrontiersin.org Furthermore, metabolic reprogramming is a known hallmark of cancer and can influence drug sensitivity. mdpi.com Studying the metabolic profile of erlotinib and its metabolites in resistant versus sensitive tumors could provide clues about the metabolic adaptations that contribute to resistance. shsmu.edu.cn For instance, changes in metabolic pathways that affect the availability of cofactors for drug-metabolizing enzymes could impact erlotinib efficacy.

Advanced Chemical and Structural Research

Detailed Structural Elucidation of Desmethyl Erlotinib (B232) Acetate (B1210297) and other Erlotinib Metabolites

Erlotinib undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. The biotransformation primarily occurs through three main pathways: O-demethylation of the two methoxyethoxy side chains, oxidation of the acetylene (B1199291) moiety, and hydroxylation of the aromatic ring. nih.govdoi.org This metabolic activity results in a complex profile of related compounds, many of which have been identified and structurally characterized using advanced analytical techniques.

The primary method of elimination for erlotinib is through metabolism, with less than 2% of the parent drug being excreted unchanged. nih.govdoi.org The liver is the main site of this metabolism, predominantly carried out by the cytochrome P450 enzymes CYP3A4, with smaller contributions from CYP1A2 and CYP1A1. pharmgkb.orgrjptonline.org Extrahepatic metabolism also occurs in tissues like the intestine and lungs. pharmgkb.org

Nineteen phase I metabolites have been detected in human liver microsomes. rjptonline.org Key metabolites are formed through O-demethylation, resulting in compounds like OSI-420 (M14) and its isomer OSI-413 (M13). nih.govaacrjournals.org OSI-420 is a pharmacologically active metabolite, accounting for approximately 5% of the total circulating radioactivity in plasma after administration of radiolabeled erlotinib. nih.govdoi.org Other significant biotransformation pathways include the oxidation of the acetylene group to a carboxylic acid (M6) and aromatic hydroxylation (M16). nih.gov Further metabolism occurs through conjugation with glucuronic acid (e.g., M3, M8) and sulfuric acid (M9). nih.govdoi.org

The structural elucidation of these metabolites relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). rjptonline.orgdiva-portal.org This technique allows for the separation of the various metabolites and their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. diva-portal.orgnih.gov For instance, the precursor to product ion transitions in mass spectrometry for the isomeric O-desmethyl metabolites OSI-413 and OSI-420 is m/z 380.2 → 278.2, distinguishing them from the parent erlotinib (m/z 394.2 → 278.2). nih.gov

Desmethyl Erlotinib Acetate is a derivative related to the primary O-desmethyl metabolites. Its structure is characterized by the acetylation of the hydroxyl group formed during the demethylation of one of erlotinib's methoxyethoxy side chains. While much of the metabolic research focuses on the primary metabolites like OSI-420, related compounds such as the acetate form are important as reference standards in analytical studies. scielo.org.mx Secondary metabolism, including the acetylation of desmethyl-erlotinib, has been noted in the literature. uu.nl

Identified Erlotinib Metabolites and Biotransformation Pathways

Metabolite IDBiotransformation PathwayPercentage of Dose (where available)
M14 (OSI-420) O-demethylation of a side chain~5% of circulating radioactivity nih.govdoi.org
M13 (OSI-413) O-demethylation of the other side chain4.24% of circulating radioactivity aacrjournals.org
M11 O-demethylation followed by oxidation to a carboxylic acid29.4% nih.gov
M6 Oxidation of the acetylene moiety to a carboxylic acid21.0% nih.gov
M16 Aromatic hydroxylation9.6% nih.gov
M2 O-demethylation of M6Minor pathway nih.gov
M3, M8, M18 Glucuronide conjugationMinor pathway nih.gov
M9 Sulfate conjugationMinor pathway nih.gov

Investigation of Stereochemical Considerations and Isomerism of Desmethyl Erlotinib Forms (OSI-420, OSI-413)

Erlotinib itself possesses a non-chiral molecular structure. europa.eu However, its metabolism can introduce isomeric forms, most notably through the O-demethylation process. The two main circulating O-desmethyl metabolites, OSI-420 and OSI-413, are structural isomers. aacrjournals.org They are not stereoisomers (enantiomers or diastereomers) but rather positional isomers, differing in which of the two methoxyethoxy side chains on the quinazoline (B50416) ring has been demethylated. aacrjournals.orguu.nl

The structures of these isomers are:

OSI-420: Demethylation occurs at the C6-position's methoxyethoxy side chain.

OSI-413: Demethylation occurs at the C7-position's methoxyethoxy side chain.

These two isomers have nearly identical chemical properties, making their separation and distinction challenging with conventional analytical methods like standard mass spectrometry or NMR without the use of specific reference materials. uu.nl Many early analytical methods quantified these two metabolites together, referring to the combined measurement as OSI-420. aacrjournals.org

However, advanced analytical techniques have been developed to differentiate them. Isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been validated for the simultaneous determination of erlotinib, OSI-413, and OSI-420 in human plasma. nih.gov Furthermore, drift tube ion mobility (DTIM) mass spectrometry has been evaluated as a secondary method to confirm the identity of OSI-420 and OSI-413 by measuring their collisional cross sections (CCS), which provides information about the ion's shape and size, allowing for their distinction. uu.nlresearchgate.net

Despite the structural difference, the in vitro activity of both OSI-420 and OSI-413 against the epidermal growth factor receptor (EGFR) is reported to be similar to that of the parent drug, erlotinib. aacrjournals.orgsemanticscholar.org

Comparison of Desmethyl Erlotinib Isomers

FeatureOSI-420OSI-413
Metabolite ID M14M13
Type of Isomerism Positional IsomerPositional Isomer
Structural Difference O-demethylation at the C6-position side chainO-demethylation at the C7-position side chain
Pharmacological Activity Active, similar to erlotinib aacrjournals.orgsemanticscholar.orgActive, similar to erlotinib aacrjournals.orgsemanticscholar.org
Analytical Distinction Requires advanced methods like specific LC-MS/MS or ion mobility MS nih.govuu.nlRequires advanced methods like specific LC-MS/MS or ion mobility MS nih.govuu.nl

Research into Synthetic Routes and Impurity Control for Metabolite Reference Standards

The synthesis and quality control of erlotinib and its metabolites are critical for pharmaceutical manufacturing and research. The presence of impurities, even in small amounts, can have potential toxicological effects, making their identification and control a regulatory requirement. scielo.org.mx Research has focused on developing synthetic routes not only for the active pharmaceutical ingredient but also for its various impurities and metabolites, which are needed as pure reference standards for analytical method validation. scielo.org.mxresearchgate.net

During the industrial synthesis of erlotinib, which often involves the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline with 3-ethynylaniline, various process-related impurities can form. scielo.org.mx Some of these impurities can be structural isomers of either the final product or key intermediates. For example, the synthesis and unequivocal identification of two isomeric impurities, 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amine and 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4-amine, have been reported, with their structures confirmed by NMR and X-ray diffraction. scielo.org.mx

The synthesis of metabolite reference standards, such as Desmethyl Erlotinib (OSI-420) and this compound, is essential for pharmacokinetic and metabolism studies. These standards allow for the accurate quantification of metabolites in biological samples. nih.govnih.gov Companies specializing in chemical synthesis provide these reference standards, which are used to develop and validate bioanalytical assays. synzeal.com

The preparation of high-purity reference materials often involves precise control of reaction conditions followed by purification steps like column chromatography and recrystallization. google.com For instance, a method for preparing a novel erlotinib impurity, 3-(3-ethynyl-phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-imine, involves careful control of the reaction between N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethyl-formamidine and m-aminophenylacetylene, followed by chromatographic separation. google.com Such methods ensure the availability of high-purity reference compounds necessary for the quality control of the bulk drug and for advanced research. researchgate.netgoogle.com

Q & A

Q. What methodological approaches are recommended for detecting Desmethyl Erlotinib Acetate in biological samples?

To quantify this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used. Key steps include:

  • Extraction : Liquid-liquid extraction with ethyl acetate under alkaline conditions (pH 11) to isolate the compound from plasma or brain homogenates .
  • Chromatography : Employ a Synergi™ Polar-RP column with gradient elution (e.g., 32%–70% acetonitrile with 0.1% formic acid) for optimal separation .
  • Mass spectrometry : Use electrospray ionization in positive ion mode, monitoring transitions such as m/z 394.4 > 278.0 for erlotinib and related metabolites .

Q. What are the primary metabolic pathways of this compound, and how do co-administered drugs alter its pharmacokinetics?

this compound is a metabolite of erlotinib, primarily formed via CYP3A4-mediated demethylation. Drug interactions significantly affect its metabolism:

  • Ritonavir (CYP3A4 inhibitor): Reduces metabolite formation and increases erlotinib half-life.
  • Efavirenz (CYP3A4 inducer): Accelerates metabolism, increasing this compound levels .
  • Experimental validation : Use human liver microsomes to model CYP-mediated metabolism and quantify metabolites via LC-MS/MS .

Q. How is this compound synthesized, and what analytical techniques confirm its purity?

Synthesis involves sequential modifications of erlotinib’s structure:

  • Key steps : Demethylation followed by acetylation under conditions such as NaH/DMF or K₂CO₃/DMF .
  • Purity validation : Employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with >95% purity thresholds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate drug-drug interactions affecting this compound metabolism?

  • In vitro models : Incubate erlotinib with human liver microsomes and CYP-specific inhibitors/inducers (e.g., ketoconazole for CYP3A4). Monitor metabolite formation via LC-MS/MS .
  • In vivo studies : Use murine models to assess pharmacokinetic changes under co-treatment (e.g., ritonavir or efavirenz). Measure plasma and brain concentrations to evaluate blood-brain barrier penetration .

Q. What strategies address discrepancies in reported pharmacokinetic data for this compound across studies?

  • Standardize protocols : Adopt consistent extraction methods (e.g., pH-controlled liquid-liquid extraction) and internal standards (e.g., deuterated erlotinib-d6) to minimize variability .
  • Statistical rigor : Apply multivariate analysis to account for covariates like CYP genotype, organ function, and co-medications .

Q. How can researchers optimize LC-MS/MS parameters for simultaneous quantification of this compound and its parent compound?

  • Column selection : Polar-RP columns improve retention of polar metabolites.
  • Gradient optimization : Use a stepwise acetonitrile gradient (e.g., 32%–70% over 0.75 minutes) to resolve erlotinib and its metabolites .
  • Ionization settings : Optimize source temperature and collision energy for maximal sensitivity (e.g., 350°C source temperature, 20 eV collision energy) .

Q. What experimental frameworks validate the role of this compound in EGFR inhibition efficacy?

  • Cell-based assays : Compare erlotinib and its metabolite in NSCLC cell lines (e.g., HCC827) using viability assays (MTT) and EGFR phosphorylation assays .
  • Pharmacodynamic modeling : Corrogate plasma metabolite levels with tumor shrinkage metrics per RECIST guidelines .

Q. How do species-specific metabolic differences impact translational studies of this compound?

  • Cross-species microsomes : Compare metabolite profiles in human, murine, and canine liver microsomes to identify species-specific CYP isoforms .
  • In vivo validation : Use transgenic mice expressing human CYP3A4 to improve preclinical-to-clinical extrapolation .

Methodological Considerations

  • Data Presentation : Use scatter plots for concentration-time profiles and box plots for inter-study variability. Include error bars (±SEM) and p-values from Student’s t-tests .
  • Ethical Compliance : Adhere to journal guidelines for reproducible methods (e.g., detailed protocols in supplementary materials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Erlotinib Acetate
Reactant of Route 2
Reactant of Route 2
Desmethyl Erlotinib Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.